N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[b]thiophene-2-carboxamide
Description
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole 1,1-dioxide core fused with a benzo[b]thiophene carboxamide moiety. This compound’s synthesis likely involves cyclization and condensation steps analogous to methods used for structurally related thiadiazole derivatives, such as those reported in and .
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-19-13-8-7-12(10-14(13)20(2)25(19,22)23)18-17(21)16-9-11-5-3-4-6-15(11)24-16/h3-10H,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDSMBGNEBYIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4S3)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[b]thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 384.4 g/mol. It features a unique structure that includes a benzo[b]thiophene moiety fused with a thiadiazole ring, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₆O₃S |
| Molecular Weight | 384.4 g/mol |
| CAS Number | 2034544-18-6 |
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar benzothiophene derivatives act as effective inhibitors of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 2.6 µM to 8 µM depending on the substituents present on the benzothiophene ring .
Cytotoxicity and Selectivity
While demonstrating potent antimicrobial activity, these compounds also exhibit varying levels of cytotoxicity against eukaryotic cells. The selectivity index (SI), calculated as the ratio of MIC to the cytotoxic concentration (TC50), is crucial for assessing the therapeutic potential of these compounds. For example, some derivatives have shown a SI of less than 0.5, indicating significant cytotoxic effects at concentrations close to their antimicrobial activity .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substitutions on the benzothiophene ring. The presence of electron-donating groups tends to enhance activity against M. tuberculosis, while electron-withdrawing groups may reduce it. For example:
| Substituent Type | Effect on Activity |
|---|---|
| Electron Donating | Increases potency |
| Electron Withdrawing | Decreases potency |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological efficacy of this compound and its analogs:
- Anti-Tubercular Activity : A study demonstrated that compounds with similar structures showed MIC values against M. tuberculosis ranging from 3 µM to 8 µM. Notably, the compound's structural modifications significantly impacted both its antimicrobial potency and cytotoxicity .
- Cytotoxicity Assessment : In vitro tests using Vero cell lines indicated that while many derivatives displayed promising anti-tubercular activity, they also exhibited high cytotoxicity (TC50 values often below 10 µM), necessitating further optimization for therapeutic use .
Comparison with Similar Compounds
Structural Analogues
2.1.1 Thiadiazole-2-carboxamide Derivatives ()
Compounds like N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (3a) share the thiadiazole-carboxamide backbone but lack the benzo[c]thiadiazole dioxido and benzo[b]thiophene moieties. The absence of the sulfone group in 3a reduces polarity, which may explain its lower aqueous solubility compared to the target compound.
2.1.2 Thiadiazine Dioxides () 3-Dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxides (7) feature a thiadiazine-dioxide scaffold but replace the carboxamide group with dimethylamino substituents. This structural difference likely alters biological activity; sulfonamide-containing analogues (e.g., compound 11 in ) exhibit distinct reactivity due to enhanced electrophilicity.
2.1.3 Thiazole-Based Carboxamides () N-(5-ethylamino)-2,5-dihydro-1,3-thiazol-2-yl derivatives prioritize thiazole rings over thiadiazoles.
Key Observations :
- Sulfone groups (as in the target compound and ’s derivatives) increase metabolic stability but may reduce oral bioavailability due to higher polarity.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
